molecular formula C7H14ClNO B2897268 [(1S,5S)-5-Methyl-3-azabicyclo[3.1.0]hexan-1-yl]methanol;hydrochloride CAS No. 2305185-21-9

[(1S,5S)-5-Methyl-3-azabicyclo[3.1.0]hexan-1-yl]methanol;hydrochloride

Cat. No.: B2897268
CAS No.: 2305185-21-9
M. Wt: 163.65
InChI Key: KJTWIYWSYNZBBI-HHQFNNIRSA-N
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Description

This compound, also known as rac-[(1R,5R)-5-methyl-3-azabicyclo[3.1.0]hexan-1-yl]methanol hydrochloride, has a CAS Number of 2305185-21-9 and a molecular weight of 163.65 . It is a powder at room temperature .


Synthesis Analysis

A practical synthesis of CHF2-substituted 3-azabicyclo[3.1.0]hexanes, which are structurally similar to the compound , has been developed . The key step in this synthesis is the photochemical decomposition of CHF2-substituted pyraz

Scientific Research Applications

Novel Synthetic Routes and Chemical Properties

A pivotal aspect of scientific research involving azabicyclo[3.1.0]hexane derivatives focuses on their stereoselective synthesis. For instance, Krow et al. (2004) detailed the synthesis of novel 5,6-difunctionalized-2-azabicyclo[2.1.1]hexanes, showcasing the versatility of these compounds in organic synthesis. These syntheses leverage rearrangements and selective functionalization, demonstrating the compounds' utility in constructing complex molecular architectures. This work illustrates the strategic use of electrophilic addition and rearrangement routes to synthesize functionally diverse methanopyrrolidines, emphasizing the synthetic utility of azabicyclo[3.1.0]hexane derivatives in accessing a broad range of chemical structures (Krow et al., 2004).

Application in Drug Discovery and Development

The research on 1-aryl-3-azabicyclo[3.1.0]hexanes has contributed significantly to drug discovery, particularly in exploring nonnarcotic analgesic agents. Epstein et al. (1981) synthesized a series of these compounds, identifying their analgesic properties through in vivo assays. This work underscores the potential of azabicyclo[3.1.0]hexane derivatives as scaffolds for developing new therapeutic agents, highlighting the importance of stereochemistry and functional group variation in modulating biological activity (Epstein et al., 1981).

Contributions to Materials Science

Azabicyclo[3.1.0]hexane derivatives also find applications in materials science, serving as building blocks for novel materials. Their unique structural features and reactivity patterns enable the design of materials with specific properties, including the development of fluorescent derivatization reagents for high-performance liquid chromatography as explored by Yamaguchi et al. (1987). This research demonstrates the compounds' utility in analytical chemistry, offering sensitive and selective methods for detecting and quantifying alcohols and hydroxy compounds (Yamaguchi et al., 1987).

Properties

IUPAC Name

[(1S,5S)-5-methyl-3-azabicyclo[3.1.0]hexan-1-yl]methanol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO.ClH/c1-6-2-7(6,5-9)4-8-3-6;/h8-9H,2-5H2,1H3;1H/t6-,7+;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJTWIYWSYNZBBI-HHQFNNIRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC1(CNC2)CO.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12C[C@]1(CNC2)CO.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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